![molecular formula C18H15F3N4O2 B278809 5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
TAK-659 acts as a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and the immune response. By inhibiting BTK, TAK-659 can prevent the activation of downstream signaling pathways that are involved in the proliferation and survival of cancer cells and the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects on cancer cells and the immune system. It can induce apoptosis (programmed cell death) in cancer cells and inhibit the activation and proliferation of B cells and T cells, thereby reducing the immune response.
Advantages And Limitations For Lab Experiments
TAK-659 has several advantages for lab experiments, including its high selectivity and potency, which make it an ideal tool for studying the role of BTK in cancer and autoimmune disorders. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of TAK-659, including its potential applications in combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 for improved solubility and stability in lab experiments. Finally, the development of novel BTK inhibitors based on the structure of TAK-659 could lead to the discovery of new drugs for the treatment of cancer and autoimmune disorders.
Synthesis Methods
TAK-659 can be synthesized using a multistep process that involves the reaction of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 3-(trifluoromethoxy)aniline in the presence of a coupling agent. The resulting intermediate is then reacted with a suitable amine to obtain the final product, TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the immune response.
properties
Product Name |
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide |
|---|---|
Molecular Formula |
C18H15F3N4O2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-2-15-16(23-24-25(15)13-8-4-3-5-9-13)17(26)22-12-7-6-10-14(11-12)27-18(19,20)21/h3-11H,2H2,1H3,(H,22,26) |
InChI Key |
VGSNZBJZAUJOHH-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278726.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate](/img/structure/B278728.png)
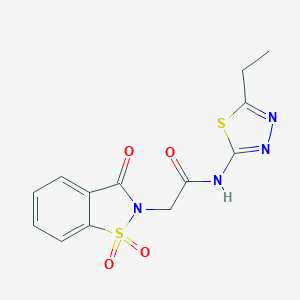
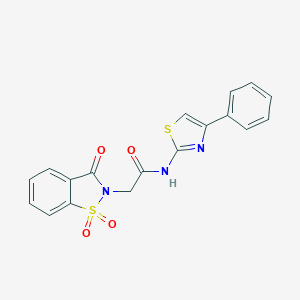
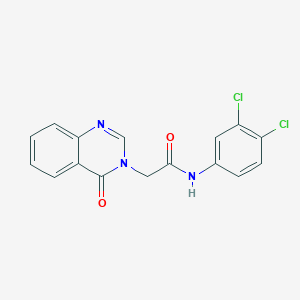
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate](/img/structure/B278740.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278741.png)
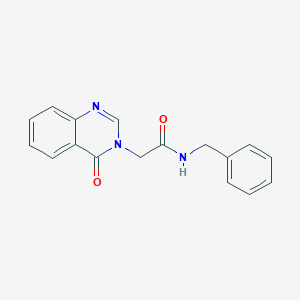
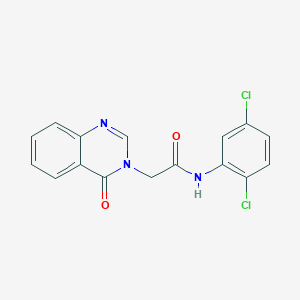
![2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)
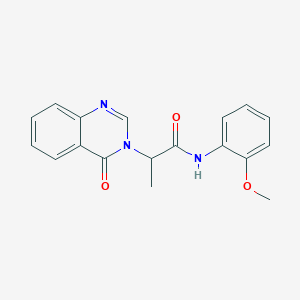
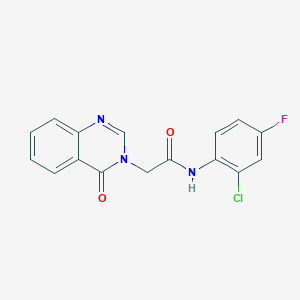
![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B278756.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate](/img/structure/B278757.png)